molecular formula C5H9Cl3O2S B1430672 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride CAS No. 1803601-34-4

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B1430672
CAS No.: 1803601-34-4
M. Wt: 239.5 g/mol
InChI Key: KYJOGLPVGWFTLM-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride (CAS 1803601-34-4) is a versatile small molecule scaffold of significant interest in advanced chemical synthesis and pharmaceutical research . With a molecular formula of C 5 H 9 Cl 3 O 2 S and a molecular weight of 239.5 g/mol, this compound is characterized by its high purity (min. 95%) and multiple reactive sites, making it a valuable bifunctional intermediate . Its primary research application lies in its role as a key building block for the development of more complex molecules. The sulfonyl chloride functional group is highly reactive towards nucleophiles, such as amines, enabling the efficient synthesis of sulfonamide derivatives . Sulfonamides represent a critical class of compounds in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, highlighting the importance of chlorinated scaffolds in developing new therapeutic agents . The compound's additional chloro- and chloromethyl substituents provide further opportunities for structural elaboration through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to fine-tune the properties of the final target molecules. Mechanistically, solvolysis studies of related alkanesulfonyl chlorides suggest that the reaction with nucleophiles typically proceeds via a concerted S N 2 mechanism, leading to direct displacement and the formation of new carbon-nucleophile or sulfur-nucleophile bonds . This predictable reactivity makes it a reliable reagent for constructing molecular libraries for biological screening. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. As a sulfonyl chloride derivative, it requires careful handling. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and handling instructions.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJOGLPVGWFTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of Precursors

Method Overview:
This approach involves the direct sulfonation of suitably substituted hydrocarbons followed by chlorination to introduce the chloromethyl and chlorosulfonyl functionalities.

Key Steps:

  • Starting with methyl-substituted hydrocarbons, such as 2-methylpropane derivatives.
  • Sulfonation using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.
  • Subsequent chlorination of the sulfonyl chloride intermediate to introduce chloromethyl groups.

Reaction Conditions & Notes:

  • Typically performed at low temperatures (0–25°C) to control regioselectivity.
  • Use of excess chlorosulfonic acid ensures complete sulfonation.
  • Post-reaction purification involves distillation or recrystallization.

Data Table:

Step Reagents Temperature Yield Notes
Sulfonation Chlorosulfonic acid 0–25°C 70–85% Controlled addition to prevent over-sulfonation
Chlorination Chlorine gas 0–25°C 65–80% Reflux conditions may be employed

Synthesis via Nucleophilic Displacement and Halogenation

Method Overview:
This route involves preparing a chloromethyl precursor, then transforming it into the sulfonyl chloride.

Key Steps:

  • Synthesis of chloromethyl derivatives from methylation of suitable intermediates.
  • Nucleophilic displacement using sodium sulfide or similar sulfur sources to form the sulfonyl chloride.
  • Chlorination of the methyl group using chlorine or sulfuryl chloride.

Research Findings:

  • Xu (2020) describes the synthesis of related thietanes via double nucleophilic displacements, indicating the feasibility of such transformations for chloromethyl compounds.
  • The process typically involves double displacement reactions with sodium sulfide, followed by chlorination steps.

Data Table:

Step Reagents Conditions Yield Notes
Displacement Sodium sulfide Reflux 60–75% Forms sulfonyl intermediates
Chlorination Chlorine gas 0–25°C 65–80% Requires controlled addition

Cycloaddition and Ring-Opening Approaches

Method Overview:
Alternative routes involve cycloaddition reactions, especially [2 + 2] photochemical cycloadditions, and ring-opening of heterocycles to form the sulfonyl chloride.

Key Steps:

  • Photochemical [2 + 2] cycloaddition of thiones or thioamides with olefins to generate thietane derivatives.
  • Nucleophilic ring-opening of oxirane derivatives with hydrogen sulfide to produce mercaptoalkanols, which can be further functionalized into sulfonyl chlorides.

Research Findings:

  • The synthesis of thietane derivatives from chloromethyloxirane and H2S demonstrates the utility of ring-opening reactions for sulfur incorporation.

Data Table:

Step Reagents Conditions Yield Notes
Ring opening H2S, Ba(OH)2 25–50°C 50–70% Formation of mercaptoalkanols
Sulfonylation Chlorosulfonic acid 0–25°C 70–85% Conversion to sulfonyl chlorides

Chlorination of Precursors Using Chlorinating Agents

Method Overview:
Chlorination of methyl or aromatic precursors with chlorine gas or sulfuryl chloride under catalytic or thermal conditions.

Research Findings:

  • Patents describe the use of chlorine gas, often under UV irradiation, to chlorinate aromatic compounds, including phenols, to produce chlorinated derivatives efficiently.

Example Process:

  • Refluxing chloromethyl compounds with chlorine in the presence of UV light to enhance chlorination efficiency.
  • Use of catalysts like FeCl3 or FeCl2 to accelerate the process.

Data Table:

Step Reagents Conditions Yield Notes
Chlorination Cl2, UV light 50°C, UV irradiation 98% Rapid and high-yield process

Summary of Key Preparation Techniques

Method Advantages Limitations Typical Yield Range
Direct sulfonation and chlorination Straightforward, high yield Requires careful temperature control 65–85%
Nucleophilic displacement Good for specific derivatives Multi-step, sensitive conditions 60–75%
Cycloaddition and ring-opening Versatile, allows complex structures Less direct, multi-step 50–70%
Chlorination of precursors Fast, high yield with UV catalysis Requires UV setup, potential over-chlorination 98%

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of corresponding alcohols or other reduced derivatives.

  • Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, alcohols, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which enhance its electrophilic character. This allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
  • Oxidation and Reduction Reactions: It can be oxidized to form sulfonyl chlorides or reduced to yield alcohols.
  • Formation of New Chemical Bonds: Its reactivity with various functional groups makes it a versatile building block in organic synthesis.

Organic Synthesis

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is commonly used as an intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It serves as a precursor for developing new drugs by facilitating the introduction of functional groups necessary for biological activity.
  • Agrochemicals: The compound contributes to the synthesis of herbicides and pesticides, enhancing agricultural productivity.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its ability to modify proteins through sulfonylation can help elucidate biochemical processes and interactions.

Medicinal Chemistry

The compound's structural characteristics allow it to exhibit potential antimicrobial and anti-inflammatory activities. Similar sulfonyl compounds have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways, making it a candidate for further research in drug development.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities, such as:

  • Manufacturing Specialty Polymers: The compound can be used to create polymers with tailored properties for various applications.
  • Chemical Synthesis Processes: It plays a role in large-scale chlorination reactions, contributing to the efficient production of other chemical intermediates.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. These studies focus on modifying the compound to enhance its efficacy against specific bacterial strains.

Case Study 2: Development of Anti-inflammatory Drugs

Investigations into the anti-inflammatory potential of sulfonyl chloride compounds have shown promising results. The modulation of inflammatory pathways through these compounds could lead to new therapeutic agents for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The presence of chlorine and sulfonyl chloride groups makes it a potent electrophile, capable of reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Nomenclature Comparison

The following table highlights structural differences and nomenclature of related compounds:

Compound Name CAS No. Molecular Formula Key Functional Groups Synonyms
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride 1871-57-4 C₅H₈Cl₃O₂S Chloromethyl, sulfonyl chloride Methallyl dichloride; 2-Methylene-1,3-dichloropropane
Methallyl chloride (3-Chloro-2-methyl-1-propene) 563-47-3 C₄H₇Cl Allylic chloride, methyl group γ-Chloroisobutylene; 2-Methylallyl chloride
Allyl chloride (3-Chloro-1-propene) 107-05-1 C₃H₅Cl Allylic chloride 2-Propenyl chloride; CAL
Benzyl chloride (α-Chlorotoluene) 100-44-7 C₇H₇Cl Aromatic chloromethyl (Chloromethyl)benzene; Chlorophenylmethane
Benzene sulfonyl chloride 98-09-9 C₆H₅ClO₂S Aromatic sulfonyl chloride Benzenesulfonyl chloride

Key Structural Insights :

  • The target compound distinguishes itself with dual chloromethyl substituents and a sulfonyl chloride group , enhancing its electrophilicity compared to simpler allylic chlorides like methallyl or allyl chloride.
  • Benzene sulfonyl chloride shares the reactive –SO₂Cl group but lacks aliphatic chlorination, limiting its utility in non-aromatic systems .

Physical and Chemical Properties

Property Target Compound Methallyl Chloride Allyl Chloride Benzyl Chloride Benzene Sulfonyl Chloride
Molecular Weight (g/mol) 249.54 90.55 76.53 126.58 176.62
Density (g/mL) 1.08 (at 25°C) 0.925 (20°C) 0.938 (20°C) 1.100 (25°C) 1.384 (25°C)
Boiling Point (°C) Not reported 72–73 45 179 251 (decomposes)
Reactivity High (SO₂Cl group) Moderate (allylic Cl) Moderate (allylic Cl) High (benzylic Cl) High (SO₂Cl group)

Key Observations :

  • The target compound’s higher molecular weight and density reflect its increased substitution and sulfonyl group.
  • Its reactivity is dominated by the sulfonyl chloride moiety, enabling nucleophilic substitutions (e.g., with amines or alcohols), unlike allylic chlorides, which favor elimination or Friedel-Crafts alkylation .

Biological Activity

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered interest due to its potential applications in organic synthesis and pharmaceutical development. This article delves into its biological activity, focusing on its reactivity, structural characteristics, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHClOS. The compound features a sulfonyl group attached to both a chloromethyl and a methyl group, which contributes to its reactivity. The presence of multiple chlorine atoms enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Antimicrobial Properties

Compounds containing sulfonyl chloride moieties have been associated with antimicrobial activities. For instance, sulfonamides, which are structurally related, are known for their bacteriostatic effects against a range of pathogens. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anti-inflammatory Activity

Similar sulfonyl compounds have also demonstrated anti-inflammatory properties. These activities may be attributed to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Research Findings and Case Studies

  • Synthesis and Reactivity : Research has shown that this compound can act as a versatile synthetic intermediate in organic chemistry. Its ability to participate in nucleophilic substitution reactions allows for the generation of various derivatives that may possess unique biological activities .
  • Comparative Analysis with Related Compounds : A study comparing various sulfonyl chlorides indicated that compounds with similar structural features often exhibit significant biological activity, including antibacterial and antifungal effects .
  • Potential Drug Development Applications : The reactivity profile of this compound suggests its utility in drug design, particularly as a scaffold for developing new inhibitors targeting specific biological pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
SulfanilamideAntibacterialInhibition of folic acid synthesis
ChloramphenicolAntibacterialInhibition of protein synthesis
DiclofenacAnti-inflammatoryCOX inhibition
This compoundPotential antimicrobial/anti-inflammatoryNucleophilic substitution

Q & A

Q. What are the critical handling and storage protocols for 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride to prevent degradation?

Methodological Answer:

  • Handling Precautions: Use inert atmospheres (e.g., nitrogen or argon) to minimize hydrolysis. Avoid contact with moisture, and employ sealed glassware for reactions. Static discharge must be mitigated by grounding equipment .
  • Storage: Store in a desiccator at 2–8°C under anhydrous conditions. Compatible solvents for storage include dry dichloromethane or tetrahydrofuran (THF). Regularly monitor for HCl off-gassing, indicative of hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

  • FT-IR:
    • S=O asymmetric stretch: 1360–1310 cm⁻¹ (sulfonyl chloride group).
    • C-Cl stretches: 750–550 cm⁻¹ (multiple overlapping peaks due to chloromethyl groups) .
  • ¹H NMR (CDCl₃):
    • δ 1.6–1.8 ppm (singlet, 2-methyl group).
    • δ 3.8–4.2 ppm (multiplet, chloromethyl protons).
  • Mass Spectrometry (EI):
    • Molecular ion [M]⁺ expected at m/z ~223 (isotopic pattern consistent with two chlorine atoms) .

Advanced Research Questions

Q. How do steric and electronic effects from the chloromethyl groups influence nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance: The 2-methyl and chloromethyl groups create a congested environment, favoring SN1 mechanisms in polar solvents (e.g., DMSO) over SN2.
  • Electronic Effects: Electron-withdrawing chlorine atoms increase the electrophilicity of the sulfonyl chloride, enhancing reactivity with weak nucleophiles (e.g., amines). Kinetic studies using Hammett plots can quantify these effects .

Q. What experimental strategies minimize elimination side products during sulfonylation of alcohols?

Methodological Answer:

  • Base Selection: Use non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate alcohols without competing elimination.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.
  • Temperature Control: Maintain reactions at 0–25°C; elevated temperatures promote β-elimination (sulfene formation) .

Q. How can conflicting thermal stability data from DSC and TGA analyses be resolved?

Methodological Answer:

  • DSC-TGA Coupling: Perform simultaneous DSC-TGA under nitrogen to differentiate between decomposition (mass loss) and phase transitions (DSC peaks).
  • Isothermal Studies: Conduct stability tests at 40°C/75% RH for 48 hours to assess hydrolytic degradation kinetics. Compare with accelerated aging models .

Q. What computational approaches predict regioselectivity in reactions with polyfunctional nucleophiles?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to model transition states and identify the lowest-energy pathway.
  • Molecular Electrostatic Potential (MEP) Maps: Highlight electrophilic hotspots (e.g., sulfonyl chloride vs. chloromethyl groups) to prioritize reaction sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
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3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

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